An In-Depth Technical Guide to the Physicochemical Properties of N-methylphenylethanolamine
An In-Depth Technical Guide to the Physicochemical Properties of N-methylphenylethanolamine
Introduction
N-methylphenylethanolamine, also known by names such as Halostachine, is a naturally occurring alkaloid belonging to the phenylethanolamine class of compounds.[1][2] First isolated from the Asian shrub Halostachys caspica, it is structurally related to key biogenic amines and adrenergic drugs like phenylethanolamine, synephrine, and ephedrine.[1][2] As a secondary amine and a β-hydroxylated phenethylamine, N-methylphenylethanolamine serves as a substrate for the enzyme phenylethanolamine N-methyltransferase (PNMT), which is involved in the biosynthesis of epinephrine.[3] Its structural characteristics and biological interactions make it a molecule of significant interest in medicinal chemistry and pharmacology.
This technical guide provides a comprehensive overview of the core physicochemical properties of N-methylphenylethanolamine. Understanding these properties is fundamental for researchers in drug discovery and development, as they profoundly influence a molecule's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. This document will delve into the key parameters, the experimental methodologies used for their determination, and the implications of these properties for scientific research.
Chemical Identity and Structure
The foundational step in characterizing any compound is to establish its precise chemical identity. N-methylphenylethanolamine is an aromatic compound, an amine, and an alcohol.[1][2] The presence of a secondary amine group renders it a weak base, capable of forming salts with various acids.[1][2]
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IUPAC Name: 2-(methylamino)-1-phenylethanol[4]
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Common Synonyms: Halostachine, MPEOA, α-(Methylaminomethyl)benzyl alcohol[4]
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CAS Number: 6589-55-5 (for the racemate)[3]
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Chemical Structure:
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of N-methylphenylethanolamine, providing a quick reference for researchers. It is important to note that while some properties are well-documented, others, such as the boiling point and LogP, have limited experimentally determined data available in public literature.
| Property | Value | Source(s) |
| Physical State | Colorless to light yellow solid | [1] |
| Melting Point | 74-76 °C (racemate) | [4] |
| 43-45 °C (levorotatory enantiomer) | [2] | |
| Boiling Point | 120-125 °C (Predicted) | [5] |
| pKa | 9.29 (for the hydrochloride salt at 25 °C) | [2] |
| LogP (Octanol/Water) | 0.73 (Predicted) | [6] |
| Water Solubility | Soluble | [1] |
In-Depth Analysis of Key Properties
Stereochemistry
A critical structural feature of N-methylphenylethanolamine is the presence of a chiral center at the benzylic carbon—the carbon atom bonded to both the hydroxyl group and the phenyl ring.[1][2] This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-N-methylphenylethanolamine.
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The naturally occurring form, known as halostachine, is the levorotatory (R)-enantiomer.[2]
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Synthetic preparations of N-methylphenylethanolamine are typically produced and supplied as a racemic mixture, containing equal amounts of both enantiomers.[1]
The stereochemistry of a molecule is paramount in drug development, as different enantiomers can exhibit distinct pharmacological activities and metabolic fates. This is due to the stereospecific nature of interactions with biological targets such as enzymes and receptors.
Ionization (pKa)
The pKa value is a measure of the acidity of a compound. For a basic compound like N-methylphenylethanolamine, the pKa of its conjugate acid (the protonated amine) is crucial. With a pKa of 9.29 for its hydrochloride salt, the secondary amine group is the primary site of protonation.[2]
This pKa value has significant physiological implications. At the physiological pH of 7.4, N-methylphenylethanolamine will exist predominantly in its protonated, cationic form. The degree of ionization can be estimated using the Henderson-Hasselbalch equation. This high degree of ionization at physiological pH influences the molecule's:
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Solubility: The charged form is generally more water-soluble, which is favorable for formulation in aqueous solutions.
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Absorption: The ability to cross lipid-rich biological membranes (like the intestinal wall or the blood-brain barrier) is often favored by the neutral, uncharged form. The high degree of ionization may therefore limit passive diffusion.
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Receptor Binding: The charge state of the molecule will dictate its ability to form ionic bonds with its biological targets.
Lipophilicity (LogP)
The partition coefficient (P) between octanol and water is a key indicator of a molecule's lipophilicity, or its "greasiness." It is typically expressed as its logarithm, LogP. This parameter is a cornerstone of drug design, as it affects solubility, membrane permeability, and plasma protein binding.
Solubility
N-methylphenylethanolamine is described as being soluble in water.[1] While quantitative solubility data is not widely published, its polar functional groups (hydroxyl and amine) and its ability to exist in a charged state contribute to its aqueous solubility. Solubility is a critical parameter in drug development for several reasons:
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Formulation: It dictates the types of formulations that can be developed (e.g., aqueous solutions for injection, oral solutions).
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Bioavailability: For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed.
Experimental Determination of Physicochemical Properties
To ensure data integrity and reproducibility, the determination of physicochemical properties must follow standardized, validated protocols. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.[7]
Protocol 1: Determination of LogP by the Shake-Flask Method (OECD 107)
The shake-flask method is a classic and direct approach for determining the octanol/water partition coefficient.[8] It is most suitable for compounds with expected LogP values in the range of -2 to 4.[9]
Principle: A known amount of the test substance is dissolved in a two-phase system of n-octanol and water. The system is vigorously mixed to allow the substance to partition between the two immiscible layers until equilibrium is reached. The concentration of the substance in each phase is then measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[8]
Step-by-Step Methodology:
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Preparation of Solvents: Prepare water-saturated n-octanol and n-octanol-saturated water by shaking the two solvents together for 24 hours, followed by a separation period.
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Test Substance Preparation: Prepare a stock solution of N-methylphenylethanolamine in n-octanol. The final concentration should not exceed 0.01 mol/L in either phase.[10]
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Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a defined volume of the n-octanol stock solution with a defined volume of the water phase.
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Equilibration: Shake the vessel vigorously for a set period (e.g., 5-15 minutes) at a constant temperature (typically 25 °C). Allow the phases to separate completely. Centrifugation is often used to ensure clear separation.
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Sampling and Analysis: Carefully withdraw aliquots from both the n-octanol and water phases.
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Quantification: Determine the concentration of N-methylphenylethanolamine in each phase using a validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection).
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Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])
Causality and Trustworthiness: This method's trustworthiness relies on achieving true equilibrium and accurately measuring the concentrations in each phase. The use of pre-saturated solvents is critical to prevent volume changes during the experiment. The analytical method must be validated for linearity, accuracy, and precision in both the octanol and water matrices to ensure reliable quantification.[1]
Experimental Workflow: Shake-Flask LogP Determination
Caption: Workflow for LogP determination using the OECD 107 shake-flask method.
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and identification of N-methylphenylethanolamine.
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Key expected signals include a complex multiplet in the aromatic region (around 7.2-7.4 ppm) corresponding to the phenyl ring protons, and distinct signals for the methine (CH-OH), methylene (CH₂-N), and methyl (N-CH₃) protons in the aliphatic region. ¹³C NMR complements this by showing signals for each unique carbon atom.[4]
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Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. A broad absorption band between 3200-3550 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The N-H stretch of the secondary amine and C-H stretches from the aromatic ring are also prominent features.[4]
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Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak at an m/z (mass-to-charge ratio) of 151, corresponding to the molecular weight of the compound. The fragmentation pattern is highly characteristic; a common base peak at m/z 44 results from the cleavage of the bond between the two aliphatic carbons, forming the [CH₂=NHCH₃]⁺ fragment.[4]
Implications for Drug Development
The collective physicochemical properties of N-methylphenylethanolamine provide critical insights for drug development professionals:
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ADME Profile:
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Absorption: Its good water solubility and moderate lipophilicity suggest that oral absorption is possible. However, its high degree of ionization at intestinal pH may limit its rate of passive diffusion across the gut wall.
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Distribution: The moderate lipophilicity suggests it may distribute into tissues, but its ability to cross the blood-brain barrier could be restricted by its ionization state.
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Metabolism: The secondary amine and alcohol functionalities are potential sites for metabolic transformation, such as oxidation by monoamine oxidases or conjugation reactions.[3]
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Formulation: The compound's ability to form stable hydrochloride salts and its inherent water solubility are advantageous for developing aqueous-based formulations for parenteral or oral liquid dosage forms.
Conclusion
N-methylphenylethanolamine is a phenylethanolamine alkaloid with a well-defined chemical structure and a distinct set of physicochemical properties. Its chirality, basicity (pKa), and balanced lipophilicity are key characteristics that govern its biological behavior. While core properties like melting point and pKa are experimentally established, further quantitative data on its boiling point, LogP, and water solubility would provide a more complete profile. The methodologies and principles outlined in this guide offer a framework for the rigorous scientific characterization of this and similar molecules, which is an essential prerequisite for any advanced research in pharmacology and drug development.
References
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Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved January 7, 2026, from [Link]
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Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved January 7, 2026, from [Link]
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GOV.UK. (2023). Estimating the octanol-water partition coefficient for chemical substances. Retrieved January 7, 2026, from [Link]
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Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). N-Methylphenylethanolamine. Retrieved January 7, 2026, from [Link]
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Wikipedia. (n.d.). Halostachine. Retrieved January 7, 2026, from [Link]
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FooDB. (2011). Showing Compound N-Methylphenylethanolamine (FDB022596). Retrieved January 7, 2026, from [Link]
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Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved January 7, 2026, from [Link]
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CAS Common Chemistry. (n.d.). 2-(Methylamino)-1-phenylethanol. Retrieved January 7, 2026, from [Link]
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